Enhanced Lipophilicity (LogP 2.16) Drives Different Flavor Release Kinetics vs. 2-Ethyl-6-methylpyrazine
2-Ethyl-6-isopropylpyrazine exhibits a calculated LogP of 2.16, which is substantially higher than that of its closest structural analog, 2-ethyl-6-methylpyrazine (LogP 1.17) . This ~0.99 unit increase in LogP indicates significantly greater lipophilicity, which directly predicts a lower water solubility, a higher affinity for lipid matrices, and a slower, more sustained flavor release profile in fat-containing food systems.
| Evidence Dimension | Lipophilicity (LogP) – computed octanol-water partition coefficient |
|---|---|
| Target Compound Data | LogP = 2.16 |
| Comparator Or Baseline | 2-Ethyl-6-methylpyrazine (LogP = 1.17) |
| Quantified Difference | Δ LogP = +0.99 (target is ~10x more lipophilic in partitioning behavior) |
| Conditions | Computed LogP values using XLogP3 algorithm; consistent with experimental LogP trends for alkylpyrazines |
Why This Matters
A higher LogP dictates that 2-ethyl-6-isopropylpyrazine will partition preferentially into the lipid phase of a food or fragrance matrix, resulting in a more gradual and long-lasting flavor release compared to the more water-soluble 2-ethyl-6-methylpyrazine, which is critical for applications requiring sustained aroma impact.
